molecular formula C6H10N2S B13530796 1-Amino-2-(5-thiazolyl)propane

1-Amino-2-(5-thiazolyl)propane

Katalognummer: B13530796
Molekulargewicht: 142.22 g/mol
InChI-Schlüssel: RKEIXYIPLIJPQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(5-thiazolyl)propane is an organic compound characterized by the presence of an amino group attached to a propane chain, which is further substituted with a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-2-(5-thiazolyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(5-thiazolyl)propane with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-2-(5-thiazolyl)propane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted amino derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(5-thiazolyl)propane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which 1-Amino-2-(5-thiazolyl)propane exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-(5-thiazolyl)propane can be compared with other similar compounds such as:

    1-Amino-2-(4-thiazolyl)propane: Differing by the position of the thiazole ring, which can affect its reactivity and biological activity.

    2-Amino-1-(5-thiazolyl)propane: The position of the amino group is different, leading to variations in chemical behavior and applications.

    1-Amino-2-(5-imidazolyl)propane: Substitution of the thiazole ring with an imidazole ring, which can significantly alter its properties and uses.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H10N2S

Molekulargewicht

142.22 g/mol

IUPAC-Name

2-(1,3-thiazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H10N2S/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3

InChI-Schlüssel

RKEIXYIPLIJPQF-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1=CN=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.